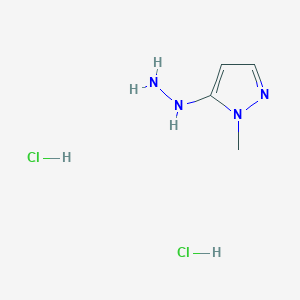

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

描述

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride: is a chemical compound with the molecular formula C4H8N4.2ClH . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

化学反应分析

Types of Reactions:

Oxidation: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazole compounds.

科学研究应用

Chemistry: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is used as a building block in the synthesis of more complex chemical compounds. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain biological pathways .

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

作用机制

The mechanism of action of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

5-Methyl-1H-pyrazole: A simpler derivative of pyrazole with similar chemical properties.

5-Bromo-1-methyl-1H-pyrazole: Another derivative with a bromine substituent, used in different chemical reactions.

Uniqueness: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in various research and industrial applications .

生物活性

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in various therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 185.05 g/mol. Its structure includes a hydrazino group, which is significant for its reactivity and potential biological interactions. The presence of nitrogen atoms in both the hydrazine and pyrazole rings suggests its utility in coordination chemistry and as a building block for more complex molecules .

This compound primarily acts as an enzyme inhibitor . It interacts with specific molecular targets, affecting various biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in inflammatory responses, such as MK2 (mitogen-activated protein kinase-activated protein kinase 2), which plays a crucial role in TNF-alpha signaling . The inhibition of these pathways suggests potential applications in treating inflammatory and autoimmune diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : The compound has been reported to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, demonstrating its potential utility in managing inflammatory conditions .

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer activity, particularly against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays showed significant inhibition of cell proliferation with mean growth percentages of 38.44% and 54.25%, respectively .

- Antioxidant Properties : Some derivatives of pyrazole compounds have shown promising antioxidant activities, which may also extend to this compound .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-5-hydroxy-1H-pyrazole | Hydroxyl group at position 5 | Exhibits strong hydrogen bonding capabilities |

| 3-Amino-1H-pyrazole | Amino group at position 3 | Known for diverse biological activities |

| 4-Acetyl-1H-pyrazole | Acetyl group at position 4 | Enhanced lipophilicity; potential for drug formulation |

| 5-Hydroxy-3-methyl-1H-pyrazole | Hydroxyl group at position 5 and methyl at position 3 | Unique tautomeric forms affecting reactivity |

The uniqueness of this compound lies in its hydrazine substitution pattern, which enhances its reactivity and potential for further functionalization .

Case Studies

A study published in MDPI highlighted the structure–activity relationships (SARs) of aminopyrazoles, indicating that modifications at the N1 position can significantly alter biological activity. For instance, compounds with specific substitutions showed enhanced anti-inflammatory effects while maintaining low toxicity towards normal cells . This underscores the importance of structural modifications in optimizing the therapeutic potential of pyrazole derivatives.

常见问题

Q. Basic: What are the standard synthetic routes for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves hydrazine derivatives reacting with substituted pyrazole precursors under reflux conditions. For example, using 1-methyl-1H-pyrazole-5-carbaldehyde and hydrazine hydrate in a polar aprotic solvent (e.g., 1,4-dioxane/DMF mixture) under acidic catalysis (HCl) yields the dihydrochloride salt after work-up . Key parameters include:

- Temperature : Prolonged reflux (~3–6 hours) ensures complete hydrazone formation.

- Solvent Ratio : Higher DMF content improves solubility but may complicate purification.

- Acid Quenching : Controlled addition of HCl during work-up prevents decomposition.

Table 1: Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 3–6 hours | <6 hours: incomplete reaction; >6 hours: side products |

| Solvent (Dioxane:DMF) | 2:1 to 1:1 | Higher DMF accelerates kinetics but complicates isolation |

| HCl Concentration | 10–20% (v/v) | Excess HCl improves salt precipitation |

Q. Basic: How is this compound characterized, and what analytical discrepancies might arise?

Methodological Answer:

Characterization relies on:

- Spectroscopy : -NMR (δ 7.8–8.2 ppm for pyrazole protons) and -NMR (C=NH resonance at ~160 ppm).

- Mass Spectrometry : ESI-MS [M+H] peak at m/z 157.1 (free base) confirms molecular weight.

- Elemental Analysis : Cl content (~22%) validates dihydrochloride formation.

Discrepancies :

- Hydrate vs. anhydrous forms may cause variability in melting points (reported 180–190°C).

- Impurities from incomplete hydrazine reaction (e.g., unreacted aldehyde) can skew NMR integration .

Q. Basic: What biological applications are explored for this compound, and how are assays designed?

Methodological Answer:

The hydrazine moiety enables studies in:

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (10–50 µg/mL concentrations).

- Enzyme Inhibition : Kinase inhibition assays (IC determination via fluorescence polarization).

- Mechanistic Probes : Radiolabeling (e.g., -hydrazine) to track metabolic pathways in vitro.

Experimental Design :

- Controls : Use structurally similar hydrazine derivatives (e.g., 5-phenylhydrazino analogs) to isolate bioactivity .

Q. Advanced: How can Design of Experiments (DoE) optimize synthesis scalability while minimizing side products?

Methodological Answer:

A fractional factorial DoE approach identifies critical variables:

Factors : Temperature, solvent ratio, hydrazine equivalents.

Response Variables : Yield, purity (HPLC), byproduct levels.

Table 2: DoE Matrix

| Run | Temp (°C) | Solvent Ratio | Hydrazine (eq.) | Yield (%) | Byproduct (%) |

|---|---|---|---|---|---|

| 1 | 80 | 2:1 | 1.2 | 72 | 5 |

| 2 | 100 | 1:1 | 1.5 | 68 | 12 |

Analysis :

- Pareto charts reveal temperature as the dominant factor (>60% contribution to byproducts).

- Response surface models predict optimal conditions: 85°C, 1.5:1 solvent ratio, 1.3 eq. hydrazine .

Q. Advanced: How can computational modeling predict reactivity and guide novel derivative synthesis?

Methodological Answer:

Quantum mechanical calculations (DFT) and cheminformatics tools (e.g., ICReDD’s reaction path search) enable:

- Transition State Analysis : Identify energy barriers for hydrazine addition to pyrazole.

- Solvent Effects : COSMO-RS simulations optimize solvent polarity for intermediate stability.

- Retrosynthetic Planning : AI models (e.g., Pistachio/Bkms_metabolic) propose alternative precursors like 5-nitro derivatives .

Case Study :

DFT-predicted activation energy (~25 kcal/mol) aligns with experimental reflux requirements (>80°C) .

Q. Advanced: How do stability studies inform storage and handling protocols for this compound?

Methodological Answer:

Accelerated stability testing under ICH guidelines:

- Conditions : 40°C/75% RH (6 months), pH 1–9 buffers.

- Analytical Metrics : HPLC purity, moisture content (Karl Fischer), chloride ion stability.

Findings :

- Degradation Pathways : Hydrolysis of the hydrazine group at pH >7 (t <30 days at pH 9).

- Storage Recommendations : Airtight containers at 4°C (desiccated) maintain >95% purity for 12 months .

Q. Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies (e.g., IC variability in kinase assays) arise from:

- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition kinetics.

- Compound Form : Free base vs. dihydrochloride salt affects solubility (logP difference: 0.8 vs. -1.2).

Resolution Strategy :

属性

IUPAC Name |

(2-methylpyrazol-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c1-8-4(7-5)2-3-6-8;;/h2-3,7H,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCFVQMNXUNANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955564-51-8 | |

| Record name | 3-hydrazinylidene-2-methyl-2,3-dihydro-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。